Ethyl vinyl sulfone
Overview
Description
Ethyl vinyl sulfone is an organic compound characterized by the presence of a vinyl group bonded to a sulfone group. This compound is known for its electrophilic nature, which makes it highly reactive towards nucleophiles. This compound is widely used in organic synthesis and has significant applications in various fields, including chemistry, biology, and medicine .
Synthetic Routes and Reaction Conditions:
Direct Sulfonylation of Olefins and Alkynes: This method involves the reaction of olefins or alkynes with sulfonyl chlorides in the presence of a base.
Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids: This method involves the decarboxylation of α,β-unsaturated carboxylic acids in the presence of sulfonylating agents.
Decomposition of Tosylhydrazones: This method involves the decomposition of tosylhydrazones in the presence of a base to yield vinyl sulfones.
Industrial Production Methods:
Copper-Catalyzed Three-Component Decarboxylative Addition: This method involves the reaction of arylpropiolic acids, potassium metabisulfite, and aryl boronic acids in the presence of a copper catalyst.
Types of Reactions:
Nucleophilic Addition: this compound undergoes nucleophilic addition reactions with thiols, amines, and other nucleophiles.
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Substitution: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted vinyl sulfones.
Common Reagents and Conditions:
Nucleophilic Addition: Thiols, amines, and other nucleophiles in the presence of a base.
Oxidation: Hydrogen peroxide, peracids.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Nucleophilic Addition: Alkylated products.
Oxidation: Sulfoxides, sulfones.
Substitution: Substituted vinyl sulfones.
Mechanism of Action
Target of Action
Ethyl vinyl sulfone primarily targets the thiol of cysteine residues . It also alkylates ε-amino groups of lysine side chains and imidazole groups of histidine residues in proteins .
Mode of Action
This compound is a potent irreversible inhibitor of cysteine proteases . It inactivates its target enzymes by the addition of the cysteinate residue of the active site at the double bond . A subsequent protonation of the emerging carbanion drives the reaction towards the thermodynamically stable alkylated enzyme .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the inhibition of cysteine proteases . This inhibition can lead to a variety of downstream effects, depending on the specific protease being targeted.
Pharmacokinetics
Its reactivity suggests that it may have a relatively short half-life in the body, as it readily reacts with thiol groups
Result of Action
The molecular effect of this compound’s action is the alkylation of cysteine residues, leading to the inhibition of cysteine proteases . This can have a variety of cellular effects, depending on the specific protease being inhibited.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other thiol-containing compounds could compete with the target cysteine residues for reaction with this compound . Additionally, factors such as pH and temperature could potentially influence the rate of the reaction .
Biochemical Analysis
Biochemical Properties
Ethyl vinyl sulfone is known to alkylate ε-amino groups of lysine side chains and imidazole groups of histidine residues in proteins . This property allows this compound to interact with these biomolecules and modify their structure and function .
Cellular Effects
The exact cellular effects of this compound are not fully understood. Its ability to modify proteins suggests that it could potentially influence various cellular processes. For instance, the modification of proteins could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound acts as an electrophile, making the vinyl group susceptible to reactions with nucleophiles . This property allows it to bind to the thiol of cysteine residues, which can lead to changes in protein structure and function . This could potentially result in the inhibition or activation of certain enzymes and changes in gene expression .
Metabolic Pathways
Its ability to modify proteins suggests that it could potentially interact with enzymes or cofactors involved in various metabolic processes .
Subcellular Localization
Its ability to modify proteins could potentially influence its localization within the cell, as well as its activity or function .
Scientific Research Applications
Ethyl vinyl sulfone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: this compound is used in the modification of proteins and peptides.
Medicine: this compound is used in the development of drugs and pharmaceuticals.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl vinyl sulfone can be compared with other vinyl sulfones such as:
Divinyl Sulfone: Similar in structure but contains two vinyl groups.
Phenyl Vinyl Sulfone: Contains a phenyl group instead of an ethyl group.
Mthis compound: Contains a methyl group instead of an ethyl group.
Uniqueness of this compound: this compound is unique due to its specific reactivity towards thiol groups in proteins, making it highly useful in biological and medicinal applications. Its electrophilic nature allows for selective reactions with nucleophiles, providing a versatile tool for organic synthesis and protein modification .
Properties
IUPAC Name |
1-ethenylsulfonylethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-3-7(5,6)4-2/h3H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEWLOAZFAGNPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172260 | |
Record name | Ethyl vinyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1889-59-4 | |
Record name | (Ethylsulfonyl)ethene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1889-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl vinyl sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001889594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1889-59-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186282 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl vinyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (ethylsulphonyl)ethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.971 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL VINYL SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KM6G9NMM2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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